molecular formula C22H17N3OS B11302849 3-Methyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11302849
M. Wt: 371.5 g/mol
InChI Key: XAKMBLCZRHRTGI-UHFFFAOYSA-N
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Description

3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[1,2-a][1,3]benzimidazole derivatives typically involves the condensation of appropriate aldehydes, keto esters, and other reagents under specific conditions. For instance, a common method involves the use of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent, along with aromatic aldehydes and keto esters . The reaction is usually carried out under reflux conditions in pyridine to form the desired pyrido[1,2-a][1,3]benzimidazole scaffold .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific substitution pattern and the presence of both pyrido and benzimidazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

3-methyl-1-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H17N3OS/c1-14-7-9-16(10-8-14)20(26)13-27-21-11-15(2)17(12-23)22-24-18-5-3-4-6-19(18)25(21)22/h3-11H,13H2,1-2H3

InChI Key

XAKMBLCZRHRTGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C

Origin of Product

United States

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